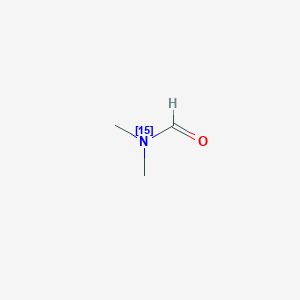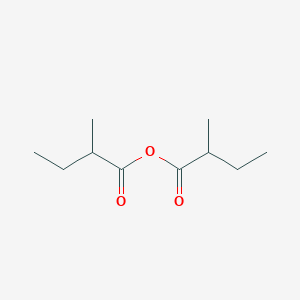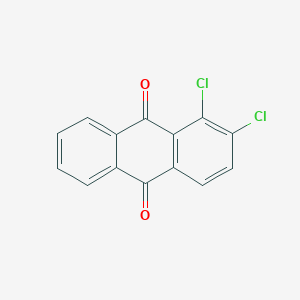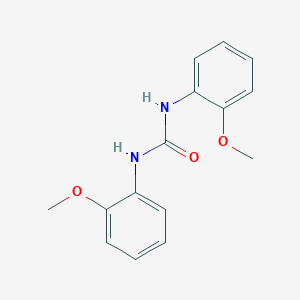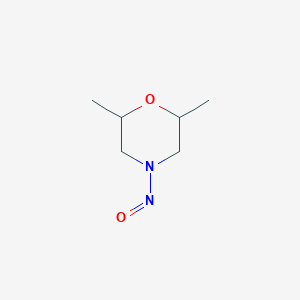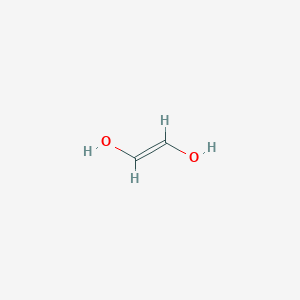
Ethen-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethen-1,2-diol, also known as ethylene glycol, is a colorless, odorless, and sweet-tasting organic compound. It is widely used in various industrial applications, including antifreeze, polyester resin, and solvents. Ethylene glycol is also used in scientific research, and its unique chemical properties make it a valuable tool in many laboratory experiments.
Mécanisme D'action
The mechanism of action of Ethen-1,2-diol glycol is related to its chemical properties. Ethylene glycol is a diol, which means it has two hydroxyl (-OH) groups. These hydroxyl groups can form hydrogen bonds with other molecules, which makes Ethen-1,2-diol glycol an effective solvent. The hydroxyl groups can also react with other chemicals to form new compounds.
Effets Biochimiques Et Physiologiques
In the body, Ethen-1,2-diol glycol is metabolized into toxic byproducts that can cause severe health effects, including kidney failure and central nervous system depression. Therefore, Ethen-1,2-diol glycol should not be used for any medical or therapeutic purposes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethen-1,2-diol glycol in laboratory experiments is its ability to dissolve a wide range of organic compounds. This makes it a useful solvent for many types of chemical reactions. However, Ethen-1,2-diol glycol is also highly toxic, which limits its use in certain applications.
Orientations Futures
There are several potential future directions for research involving Ethen-1,2-diol glycol. One area of interest is the development of new methods for synthesizing Ethen-1,2-diol glycol that are more efficient and environmentally friendly. Another area of research is the development of new applications for Ethen-1,2-diol glycol, such as in the field of nanotechnology.
In conclusion, Ethen-1,2-diol glycol is a valuable tool in scientific research due to its unique chemical properties. While it has a wide range of applications, it is important to use it safely and responsibly to avoid any potential health risks. Further research is needed to explore the full potential of Ethen-1,2-diol glycol in laboratory experiments and other applications.
Méthodes De Synthèse
The most common method for synthesizing Ethen-1,2-diol glycol is through the hydration of Ethen-1,2-diol oxide. This process involves the reaction of Ethen-1,2-diol oxide with water in the presence of a catalyst, such as sulfuric acid or a zeolite. The resulting mixture is then distilled to separate the Ethen-1,2-diol glycol from any remaining impurities.
Applications De Recherche Scientifique
Ethylene glycol has a wide range of applications in scientific research. It is commonly used as a solvent for various organic compounds and can also be used as a reactant in chemical synthesis. Ethylene glycol is also used as a cryoprotectant, which helps to preserve biological samples at low temperatures without damaging the cells.
Propriétés
Numéro CAS |
1571-60-4 |
|---|---|
Nom du produit |
Ethen-1,2-diol |
Formule moléculaire |
C2H4O2 |
Poids moléculaire |
60.05 g/mol |
Nom IUPAC |
(E)-ethene-1,2-diol |
InChI |
InChI=1S/C2H4O2/c3-1-2-4/h1-4H/b2-1+ |
Clé InChI |
JMCRDEBJJPRTPV-OWOJBTEDSA-N |
SMILES isomérique |
C(=C/O)\O |
SMILES |
C(=CO)O |
SMILES canonique |
C(=CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



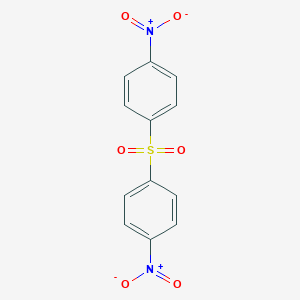
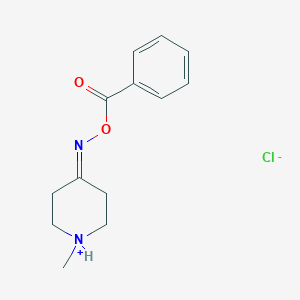
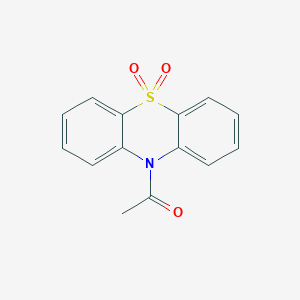
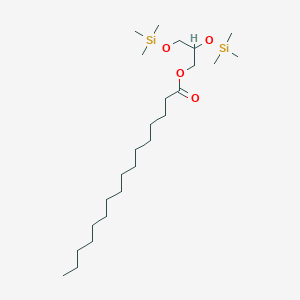


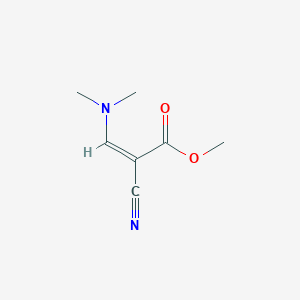
![(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-octoxy-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B74733.png)
